Tert-butyl 4,4,4-trifluorobutanoate
Description
Properties
Molecular Formula |
C8H13F3O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
tert-butyl 4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3 |
InChI Key |
AHLXSJXVIGIIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4,4,4-trifluorobutanoate with structurally related esters, highlighting key differences in molecular properties, substituents, and physical characteristics.
Key Observations:
Ethyl 4,4,4-trifluorobutanoate has a boiling point of 99.3°C, which is lower than non-fluorinated esters due to fluorine’s electron-withdrawing nature reducing intermolecular forces .
Substituent Influence: Trifluoro vs. Trichloro: The trifluoro group (C-F) enhances electronegativity and stability compared to trichloro (C-Cl), which has greater atomic weight but weaker electronegativity . Amino Substituent: Tert-butyl 2-amino-4,4,4-trifluorobutanoate introduces a reactive amino group, enabling participation in nucleophilic reactions or hydrogen bonding, unlike non-amino analogs.
Physical Properties: Density trends correlate with molecular weight and halogen substitution; ethyl 4,4,4-trifluorobutanoate has a density of 1.153 g/cm³ , while trichloro analogs (e.g., ) likely exhibit higher densities due to chlorine’s atomic mass.
Stability and Electronic Effects
- The trifluoromethyl group stabilizes adjacent carbocations and radicals, making these esters valuable in catalysis and polymer chemistry .
- Ethyl 4,4,4-trifluorobutanoate’s vapor pressure (38.5 mmHg at 25°C) suggests volatility under standard conditions, useful in distillation-based purification.
Potential Limitations
- Data gaps exist for this compound’s physical properties (e.g., boiling point, solubility), necessitating experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
